molecular formula C8H11ClN2 B11797959 1-(6-Chloro-4-methylpyridin-3-yl)-N-methylmethanamine

1-(6-Chloro-4-methylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B11797959
M. Wt: 170.64 g/mol
InChI Key: PFWKXGSRBZVSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-4-methylpyridin-3-yl)-N-methylmethanamine is a chemical compound characterized by its pyridine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-4-methylpyridin-3-yl)-N-methylmethanamine typically involves the reaction of 6-chloro-4-methylpyridine with N-methylmethanamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-4-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloro-4-methylpyridin-3-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(6-Chloro-4-methylpyridin-3-yl)ethanone
  • 1-(6-Chloro-4-methylpyridin-3-yl)-propan-1-one

Comparison: 1-(6-Chloro-4-methylpyridin-3-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of the N-methylmethanamine group. This structural uniqueness can lead to different reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-(6-chloro-4-methylpyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-3-8(9)11-5-7(6)4-10-2/h3,5,10H,4H2,1-2H3

InChI Key

PFWKXGSRBZVSRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.